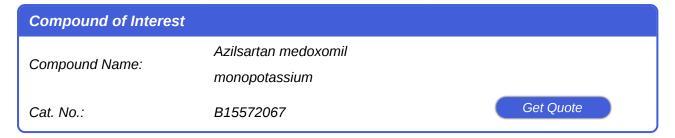


Azilsartan Medoxomil Monopotassium: A Comprehensive Technical Guide to Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azilsartan medoxomil monopotassium, an angiotensin II receptor blocker (ARB), is a potent orally administered prodrug used for the treatment of hypertension.[1] Following administration, it is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, azilsartan, which exerts its therapeutic effect by selectively blocking the AT1 receptor.[1][2] The physicochemical properties of the prodrug are critical determinants of its formulation, stability, and bioavailability. This technical guide provides an in-depth overview of the core physicochemical properties of azilsartan medoxomil monopotassium, complete with experimental protocols and graphical representations to support research and development activities.

Chemical and Physical Properties

A summary of the key chemical and physical identifiers for **azilsartan medoxomil monopotassium** is provided below.



Property	Value	Source
IUPAC Name	potassium (5-methyl-2-oxo- 1,3-dioxol-4-yl)methyl 2- ethoxy-3-[[4-[2-(5-oxo-1-oxa-2- aza-4-azanidacyclopent-2-en- 3- yl)phenyl]phenyl]methyl]benzi midazole-4-carboxylate	[3][4]
Synonyms	Azilsartan kamedoxomil, TAK- 491	[1][5][6]
CAS Number	863031-24-7	[4][5][6][7]
Chemical Formula	C30H23KN4O8	[5][7]
Molecular Weight	606.6 g/mol	[3][7]
Appearance	White to off-white crystalline powder	[8]
Hygroscopicity	Hygroscopic	[9]
BCS Class	Class IV (Low Solubility, Low Permeability)	[9][10]

Quantitative Physicochemical Data

The following tables summarize the essential quantitative physicochemical properties of azilsartan medoxomil monopotassium.

Table 1: Solubility Data



Solvent	Solubility	Source	
Water	Practically insoluble (0.00978 mg/mL)	[5]	
DMSO	175 mg/mL (Requires sonication)	[8]	
Methanol	Freely soluble		
Dimethylformamide	Freely soluble		
Acetic Acid	Soluble		
Acetone	Slightly soluble		
Acetonitrile	Slightly soluble		
Tetrahydrofuran	Very slightly soluble		
1-Octanol	Very slightly soluble		

Table 2: pKa and Partition Coefficient

Parameter	Value	Method	Source
pKa (Strongest Acidic)	5.91	Chemaxon	[5]
pKa (Strongest Basic)	1.48	Chemaxon	[5]
LogP	4.56	ALOGPS	[5]
LogP	6.03	Chemaxon	[5]

Polymorphism

Azilsartan medoxomil monopotassium is known to exist in multiple polymorphic forms, which can impact its physical and chemical stability, as well as its dissolution and bioavailability. The characterization of these forms is crucial for consistent drug product performance.

Table 3: Polymorphic Forms and Thermal Properties



Polymorphic Form	Hydration State	DSC Extrapolated Onset Melting Temperature (°C)	DSC Peak Melting Temperature (°C)	Source
Form I	-	152.67	166.93	[11]
Form II	Sesquihydrate	136.62	150.78	[11]
Form III	Hemihydrate	88.42 & 112.60	98.63 & 124.14	[11]
Form IV	Monohydrate	103.78	110.92	[11]
General	-	193 - 195	-	[7]

Experimental Protocols

Detailed methodologies for the characterization of the physicochemical properties of **azilsartan medoxomil monopotassium** are outlined below.

X-ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form and assess the polymorphic purity of **azilsartan medoxomil monopotassium**.

Methodology:

- Sample Preparation: A small amount of the sample powder is gently packed into a sample holder. Care should be taken to create a flat, smooth surface to minimize preferred orientation effects.
- Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) K α radiation source (λ = 1.5406 Å) is typically used.
- Data Collection:
 - Scan Range (2θ): 5° to 40°



Step Size: 0.02°

Scan Speed: 1°/minute

Voltage and Current: 40 kV and 40 mA

 Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions (2θ values) and intensities with reference patterns of known polymorphic forms.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.

Methodology:

 Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan. The pan is then hermetically sealed. An empty sealed pan is used as a reference.

Instrumentation: A calibrated differential scanning calorimeter.

• Thermal Program:

Initial Temperature: 25°C

Heating Rate: 10°C/minute

Final Temperature: 250°C

Atmosphere: Inert nitrogen atmosphere with a purge rate of 50 mL/minute.

 Data Analysis: The DSC thermogram is analyzed to determine the onset temperature and peak temperature of endothermic events (e.g., melting) and the integrated peak area is used to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and determine the presence of residual solvents or water of hydration.



Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
- Instrumentation: A calibrated thermogravimetric analyzer.
- Thermal Program:
 - Initial Temperature: 25°C
 - Heating Rate: 10°C/minute
 - Final Temperature: 300°C
 - Atmosphere: Inert nitrogen atmosphere with a purge rate of 50 mL/minute.
- Data Analysis: The TGA curve, which plots weight loss as a function of temperature, is analyzed to identify the temperatures at which weight loss occurs and to quantify the amount of mass lost.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **azilsartan medoxomil monopotassium** in various solvents.

Methodology:

- Preparation: An excess amount of the solid drug is added to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed flask.
- Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: An aliquot of the suspension is withdrawn and filtered through a 0.45 μm filter to remove undissolved solids. The filtrate is then appropriately diluted.



 Quantification: The concentration of the dissolved drug in the diluted filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) (pKa) of azilsartan medoxomil.

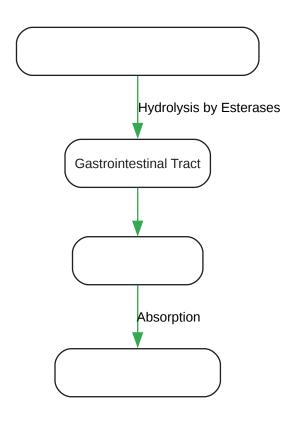
Methodology:

- Solution Preparation: A known concentration of the drug is dissolved in a suitable solvent mixture (e.g., water-methanol) due to its low aqueous solubility. The ionic strength of the solution is maintained constant using an electrolyte such as 0.1 M KCl.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).
- pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the inflection point(s) of the curve or by using appropriate calculation methods.

Signaling Pathways and Logical Relationships Prodrug Conversion

Azilsartan medoxomil is a prodrug that is designed to be rapidly converted to its active form, azilsartan, in the body. This conversion is a critical step for its therapeutic activity.





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Caption: Conversion of Azilsartan Medoxomil to Azilsartan.

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of azilsartan medoxomil monopotassium. The presented data, including chemical identifiers, quantitative properties, and information on polymorphism, serves as a valuable resource for researchers and professionals in drug development. The inclusion of standardized experimental protocols offers a practical framework for the characterization of this important active pharmaceutical ingredient. Understanding these fundamental properties is essential for the rational design of stable and effective dosage forms of azilsartan medoxomil.

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